Strategic Synthesis of N-Benzyl-2-formyl Desipramine: A Modular Technical Guide
Strategic Synthesis of N-Benzyl-2-formyl Desipramine: A Modular Technical Guide
Executive Summary
Target Molecule: N-Benzyl-2-formyl Desipramine (N-Bn-2-CHO-DMI) Core Application: Chemical biology probes, photoaffinity labeling precursors, and structure-activity relationship (SAR) libraries.
This technical guide outlines the high-fidelity synthesis of N-Benzyl-2-formyl Desipramine , a bifunctionalized derivative of the tricyclic antidepressant desipramine. The synthesis is designed for researchers requiring a versatile scaffold; the N-benzyl group serves as a lipophilic protecting group or affinity handle, while the C2-formyl group provides a reactive electrophile for further conjugation (e.g., reductive amination with linkers).
The protocol prioritizes chemoselectivity (differentiating the side-chain amine from the ring system) and regioselectivity (directing formylation to the C2 aromatic position).
Retrosynthetic Analysis & Strategy
The synthesis is disconnected into two primary phases. Direct formylation of desipramine (a secondary amine) is inadvisable due to the high risk of formamidine formation at the nitrogen side chain. Therefore, the strategy dictates N-functionalization first , followed by C-formylation .
Strategic Disconnections
-
C-C Bond Formation (C2-Formyl): The aldehyde is introduced via the Vilsmeier-Haack reaction . The electron-rich dibenzazepine ring directs electrophilic aromatic substitution (EAS) to the para-position relative to the bridgehead nitrogen (Position 2).
-
N-C Bond Formation (N-Benzyl): The secondary amine of the propyl side chain is alkylated via nucleophilic substitution (
) using benzyl bromide. This converts the amine to a tertiary state, preventing interference during the Vilsmeier step.
Figure 1: Retrosynthetic logic flow prioritizing amine protection prior to ring functionalization.
Phase 1: Chemoselective N-Benzylation
Objective: Convert the secondary amine of Desipramine to the tertiary N-benzyl derivative.
Rationale
Desipramine contains a secondary methylamine side chain. Attempting Vilsmeier-Haack formylation on the free secondary amine would result in the formation of a chloromethyliminium species on the side chain, leading to side products. Benzylation "masks" this nitrogen as a tertiary amine, which is significantly less reactive toward the Vilsmeier reagent under standard conditions.
Experimental Protocol
Reagents: Desipramine HCl (1.0 eq), Benzyl Bromide (1.1 eq), Potassium Carbonate (
-
Free Basing (Optional but Recommended): Dissolve Desipramine HCl in water, adjust pH to >12 with NaOH, and extract with dichloromethane (DCM). Dry over
and concentrate to yield the free base. -
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Desipramine free base (10 mmol) in anhydrous ACN (50 mL).
-
Addition: Add finely powdered anhydrous
(30 mmol) and catalytic KI (1 mmol). Add Benzyl Bromide (11 mmol) dropwise at room temperature. -
Reflux: Heat the mixture to reflux (
C) for 12–16 hours. Monitor by TLC (System: DCM/MeOH/NH4OH 90:10:1). -
Workup: Cool to RT. Filter off inorganic solids.[1] Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve residue in DCM, wash with water and brine. Purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).
Key Causality: The use of catalytic KI facilitates the Finkelstein reaction in situ, converting benzyl bromide to the more reactive benzyl iodide, accelerating the reaction rate and ensuring complete conversion of the secondary amine.
Phase 2: Regioselective Vilsmeier-Haack Formylation
Objective: Introduce the aldehyde moiety at the C2 position of the dibenzazepine ring.
Rationale
The tricyclic core of desipramine is an electron-rich system analogous to diphenylamine. The nitrogen lone pair at position 5 donates electron density into the rings. The positions para to this nitrogen (positions 2 and 8) are most activated toward electrophilic attack. Since the molecule is symmetric regarding the ring system (ignoring the side chain initially), substitution occurs at position 2.
Reaction Mechanism & Pathway
The Vilsmeier reagent (chloromethyliminium salt) is generated in situ from
Figure 2: Mechanistic pathway of the Vilsmeier-Haack formylation on the dibenzazepine core.
Experimental Protocol
Reagents: N-Benzyl Desipramine (1.0 eq),
-
Reagent Formation: In a flame-dried flask under argon, cool anhydrous DMF (10 mL per gram of substrate) to
C. Add dropwise over 20 minutes. Stir for 30 minutes at C to form the Vilsmeier reagent (solution turns pale yellow/orange). -
Substrate Addition: Dissolve N-Benzyl Desipramine (from Phase 1) in a minimum volume of DMF. Add this solution dropwise to the Vilsmeier reagent at
C. -
Heating: Allow the mixture to warm to RT, then heat to
C for 4–6 hours. The elevated temperature is required to overcome the steric bulk of the tricyclic system. -
Quench & Hydrolysis: Cool the reaction mixture to RT. Pour slowly onto crushed ice containing Sodium Acetate (NaOAc) to buffer the solution (pH ~5-6). Stir vigorously for 1 hour. The hydrolysis of the iminium salt to the aldehyde occurs during this step.[2]
-
Extraction: Basify to pH 9 with saturated
. Extract with Ethyl Acetate (3x).[1] -
Purification: Dry organic layers (
) and concentrate. Purify via column chromatography (Silica, Hexanes/EtOAc gradient).
Critical Control Point: Avoid overheating (>100°C) during the Vilsmeier step, as this can lead to formylation of the benzyl ring or cleavage of the side chain.
Analytical Validation
Successful synthesis is validated by the appearance of distinct spectroscopic markers.
| Analytical Method | Diagnostic Signal | Structural Confirmation |
| 1H NMR | Presence of Aldehyde (-CHO) proton. | |
| 1H NMR | Benzylic | |
| 1H NMR | Aromatic region integration increases (Benzyl + Tricyclic). | |
| IR Spectroscopy | 1680 – 1700 | Strong C=O stretch (Aldehyde). |
| Mass Spectrometry | [M+H]+ = Calc. Mass | Confirms addition of Benzyl (+90) and Formyl (+28). |
References
-
Vilsmeier-Haack Reaction Mechanism & Application
-
Synthesis of Desipramine Derivatives (Radiolabeling Context)
-
General N-Benzylation Protocols
-
Title: Preparation of N-benzylamines (Patent US6476268B1)[6]
- Source: Google P
- URL
-
-
Formylation of Dibenzazepines (Analogous Chemistry)
Sources
- 1. rsc.org [rsc.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of 11C-labeled desipramine and its metabolite 2-hydroxydesipramine: potential radiotracers for PET studies of the norepinephrine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]
- 7. Synthesis and some pharmacological properties of a conformationally restricted imipramine analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
